molecular formula C7H4ClN3O2 B12614604 2-Amino-5-chloro-4-nitrobenzonitrile CAS No. 885269-08-9

2-Amino-5-chloro-4-nitrobenzonitrile

Cat. No.: B12614604
CAS No.: 885269-08-9
M. Wt: 197.58 g/mol
InChI Key: LNXVDIDFFKBRLZ-UHFFFAOYSA-N
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Description

2-Amino-5-chloro-4-nitrobenzonitrile is an organic compound with the molecular formula C7H4ClN3O2 It is a derivative of benzonitrile, characterized by the presence of amino, chloro, and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-chloro-4-nitrobenzonitrile can be achieved through several methods. One common method involves the reaction of 2-aminobenzonitrile with N-chlorosuccinimide and acetonitrile . Another method involves the synthesis from 5-chloroisatin-β-oxime and bis(2-ethylhexyl)phthalate .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The specific details of industrial production methods are often proprietary, but they generally follow similar synthetic routes as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-chloro-4-nitrobenzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction of the nitro group can yield corresponding amines.

    Substitution: The chloro group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as iron powder and hydrochloric acid are often used.

    Substitution: Nucleophiles like ammonia or amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields 2-amino-5-chlorobenzonitrile .

Scientific Research Applications

2-Amino-5-chloro-4-nitrobenzonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-5-chloro-4-nitrobenzonitrile involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its functional groups, which can participate in various chemical reactions and interactions with biological molecules. Detailed studies on its mechanism of action are still ongoing, and further research is needed to fully elucidate its molecular targets and pathways .

Comparison with Similar Compounds

2-Amino-5-chloro-4-nitrobenzonitrile can be compared with other similar compounds, such as:

    2-Amino-5-nitrobenzonitrile: Similar in structure but lacks the chloro group.

    2-Amino-4-chlorobenzonitrile: Similar but lacks the nitro group.

    2-Aminobenzonitrile: Lacks both the chloro and nitro groups.

Properties

CAS No.

885269-08-9

Molecular Formula

C7H4ClN3O2

Molecular Weight

197.58 g/mol

IUPAC Name

2-amino-5-chloro-4-nitrobenzonitrile

InChI

InChI=1S/C7H4ClN3O2/c8-5-1-4(3-9)6(10)2-7(5)11(12)13/h1-2H,10H2

InChI Key

LNXVDIDFFKBRLZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Cl)[N+](=O)[O-])N)C#N

Origin of Product

United States

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